4-(1,3-benzothiazol-2-yloxy)-N-benzylpiperidine-1-carboxamide
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Overview
Description
4-(1,3-Benzothiazol-2-yloxy)-N-benzylpiperidine-1-carboxamide is a complex organic compound that features a benzothiazole moiety linked to a piperidine ring via a carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
The primary target of 4-(1,3-benzothiazol-2-yloxy)-N-benzylpiperidine-1-carboxamide is Decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1) . DprE1 is a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . The inhibition of DprE1 leads to the death of the bacterium, making it a promising target for anti-tubercular drugs .
Mode of Action
The compound interacts with its target, DprE1, by binding to its active site . This binding inhibits the function of DprE1, preventing the synthesis of arabinogalactan . As a result, the integrity of the mycobacterial cell wall is compromised, leading to the death of the bacterium .
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway . By inhibiting DprE1, the compound prevents the conversion of decaprenylphosphoryl ribose (DPR) to decaprenylphosphoryl arabinose (DPA), a key step in the arabinogalactan biosynthesis pathway . This disruption affects the downstream production of arabinogalactan, a vital component of the mycobacterial cell wall .
Result of Action
The molecular effect of the compound’s action is the inhibition of DprE1, which leads to the disruption of arabinogalactan biosynthesis . On a cellular level, this results in the compromise of the mycobacterial cell wall integrity, leading to the death of the bacterium . This makes the compound a potential candidate for the development of new anti-tubercular drugs .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which can influence its absorption and distribution . Additionally, the presence of other substances, such as proteins or other drugs, can affect the compound’s metabolism and excretion
Biochemical Analysis
Biochemical Properties
It is known that benzothiazole derivatives have shown promising results in the field of medicinal chemistry . They have been found to interact with various enzymes and proteins, although the specific biomolecules that 4-(1,3-benzothiazol-2-yloxy)-N-benzylpiperidine-1-carboxamide interacts with are not yet identified .
Cellular Effects
The cellular effects of this compound are also not fully known. Benzothiazole derivatives have shown inhibitory effects against M. tuberculosis, suggesting that they may influence cell function and cellular processes .
Molecular Mechanism
Benzothiazole derivatives have been found to exert their effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzothiazol-2-yloxy)-N-benzylpiperidine-1-carboxamide typically involves the condensation of 2-aminobenzenethiol with a suitable carbonyl compound to form the benzothiazole ring . This is followed by the reaction of the benzothiazole derivative with piperidine and benzyl chloride under appropriate conditions to yield the final product. Common reagents used in these reactions include acyl chlorides, ortho-aminothiophenol, and various catalysts such as silica-supported sodium hydrogen sulfate .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors and microwave irradiation to enhance reaction efficiency and yield. These methods allow for better control over reaction conditions and can significantly reduce reaction times compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzothiazol-2-yloxy)-N-benzylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and piperidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(1,3-Benzothiazol-2-yloxy)-N-benzylpiperidine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-benzylacetohydrazide
- N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides .
Uniqueness
What sets 4-(1,3-benzothiazol-2-yloxy)-N-benzylpiperidine-1-carboxamide apart from similar compounds is its unique combination of the benzothiazole and piperidine moieties, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yloxy)-N-benzylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c24-19(21-14-15-6-2-1-3-7-15)23-12-10-16(11-13-23)25-20-22-17-8-4-5-9-18(17)26-20/h1-9,16H,10-14H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDLMMKRLOHHCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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